Eletriptan-d3

Metabolic Stability Pharmacokinetics Drug Metabolism

Eletriptan-d3 is the deuterium-labeled analog of Eletriptan, a selective 5-HT1B/1D agonist. As a stable isotope-labeled internal standard (SIL-IS), it is essential for regulatory-compliant LC-MS/MS quantification of Eletriptan in bioequivalence, pharmacokinetic, and TDM studies. Unlike non-labeled structural analogs, Eletriptan-d3 co-elutes and ionizes identically to the analyte, eliminating variability from matrix effects and extraction recovery. Three deuterium atoms at the N-methyl position of the pyrrolidine ring provide the necessary mass shift. ≥98% purity. For research use only; not for human use.

Molecular Formula C22H26N2O2S
Molecular Weight 385.5 g/mol
Cat. No. B562725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEletriptan-d3
Synonyms3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole-d3;  _x000B_UK-116044-d3;  Relpax-d3; 
Molecular FormulaC22H26N2O2S
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3
InChIKeyPWVXXGRKLHYWKM-ZDRPVFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eletriptan-d3: A Deuterated Internal Standard for Eletriptan Quantification in LC-MS/MS and GC-MS


Eletriptan-d3 (UK-116044-d3, CAS: 1287040-94-1) is a deuterium-labeled analog of Eletriptan, a second-generation triptan medication. It is a selective 5-HT1B and 5-HT1D receptor agonist, intended exclusively for use as an internal standard (IS) in mass spectrometry (LC-MS/MS, GC-MS) for the accurate quantification of the parent drug, Eletriptan [1]. The compound features three deuterium atoms incorporated at the N-methyl position of the pyrrolidine moiety, providing the necessary mass shift for MS-based assays . As a stable isotope-labeled internal standard (SIL-IS), Eletriptan-d3 is a critical reagent for ensuring analytical precision in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Eletriptan [1][2].

The Scientific Imperative: Why Eletriptan-d3 Is an Irreplaceable Internal Standard for Eletriptan Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) like Eletriptan-d3 is non-negotiable for achieving regulatory-compliant accuracy. Substituting Eletriptan-d3 with a non-labeled structural analog, such as naratriptan, introduces significant and unpredictable variability due to differential matrix effects, extraction recovery, and ionization efficiency . For instance, a validated method for eletriptan in human plasma using naratriptan as the IS achieved an intra-day precision of up to 9.2% CV [1], a level of imprecision that could be substantially reduced with a deuterated IS. Eletriptan-d3, by co-eluting and ionizing identically to the analyte, effectively corrects for these sources of error, enabling the high precision and accuracy required for pharmacokinetic and bioequivalence studies [2].

Quantitative Differentiation: Head-to-Head Evidence for Selecting Eletriptan-d3 Over Alternatives


Superior Metabolic Stability vs. Non-Deuterated Parent Drug

Eletriptan-d3 exhibits a slower rate of metabolism compared to non-deuterated Eletriptan due to the kinetic isotope effect at the deuterated N-methyl position. This site-specific deuteration can lead to a measurable reduction in the rate of N-demethylation, a major metabolic pathway for Eletriptan. While specific numerical data for Eletriptan-d3 is not yet published, the phenomenon is a well-established, class-level property of deuterated drugs [1]. This metabolic shift is the basis for its application in vitro metabolic studies.

Metabolic Stability Pharmacokinetics Drug Metabolism

Superior Oral Bioavailability of Parent Drug vs. Sumatriptan (Class Comparison)

The parent drug, Eletriptan, has a significantly higher oral bioavailability (50%) compared to Sumatriptan (14%), a key pharmacokinetic advantage that drives the clinical and commercial relevance of Eletriptan [1]. This difference is attributed to the higher lipophilicity of Eletriptan [2]. Consequently, analytical methods for Eletriptan, which require a deuterated internal standard like Eletriptan-d3, are essential for studies of this higher-bioavailability triptan.

Bioavailability Pharmacokinetics Migraine

High Purity and Defined Composition for Reliable Quantification

Commercially available Eletriptan-d3 (as hydrobromide salt) is supplied with a high degree of purity. For instance, the Cayman Chemical product (Item No. 20048) is specified at ≥99% deuterated forms (d1-d3), with a molecular weight of 466.5 g/mol for the HBr salt . This high purity is critical for its role as a reference standard in method validation and for ensuring accurate quantification in regulated bioanalysis .

Purity Quality Control LC-MS

Verified Mass Spectrometric Identity for Specific MRM Transitions

The specific mass shift provided by the three deuterium atoms in Eletriptan-d3 is confirmed by its high-resolution MS and MS/MS spectra. The molecular formula is C22H23D3N2O2S (free base), with a monoisotopic mass of 385.19 Da [1]. This unambiguous mass difference is the foundation for setting up selective and interference-free multiple reaction monitoring (MRM) transitions in LC-MS/MS, a capability not offered by non-deuterated structural analogs.

Mass Spectrometry MRM LC-MS/MS

Critical Applications for Eletriptan-d3: Where Precision Bioanalysis Is Non-Negotiable


Regulated Bioequivalence Studies for Generic Eletriptan Formulations

In pivotal bioequivalence studies required for ANDA submissions, the use of Eletriptan-d3 as an internal standard is essential for meeting stringent FDA and EMA guidelines on method validation. It ensures the accurate, precise, and reproducible quantification of Eletriptan in human plasma across a wide concentration range, minimizing variability from matrix effects and sample preparation [1].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics

For clinical research investigating the pharmacokinetics of Eletriptan in special populations (e.g., patients with renal or hepatic impairment) or for TDM, Eletriptan-d3 provides the analytical rigor necessary to reliably measure plasma concentrations over time. This is critical for establishing safe and effective dosing regimens [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolic Stability Studies

Eletriptan-d3 is a valuable tool in in vitro metabolism studies (e.g., using human liver microsomes) to quantitatively assess the metabolic fate of Eletriptan, determine enzyme kinetics (e.g., CYP3A4-mediated metabolism), and evaluate potential drug-drug interactions. Its use as an internal standard ensures accurate measurement of parent drug depletion and metabolite formation, even in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eletriptan-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.